molecular formula C15H15N3O4S B5589486 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

Cat. No.: B5589486
M. Wt: 333.4 g/mol
InChI Key: HCZJUMPDOMPRGQ-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a nitrophenyl group. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . The presence of these functional groups makes this compound a versatile candidate for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-nitrobenzaldehyde with thiosemicarbazide can yield the thiazole ring . The piperidine ring can be introduced through subsequent reactions, such as nucleophilic substitution or cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The nitrophenyl group can undergo redox reactions, potentially modulating the activity of target proteins. These interactions can activate or inhibit biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and piperidine-containing molecules. For example:

Properties

IUPAC Name

1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c19-14(20)11-5-7-17(8-6-11)15-16-13(9-23-15)10-1-3-12(4-2-10)18(21)22/h1-4,9,11H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZJUMPDOMPRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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